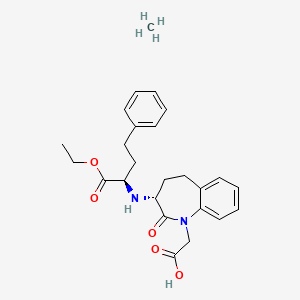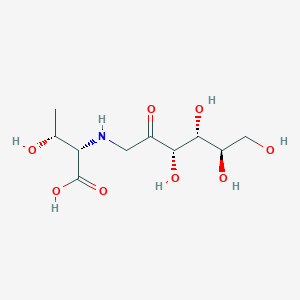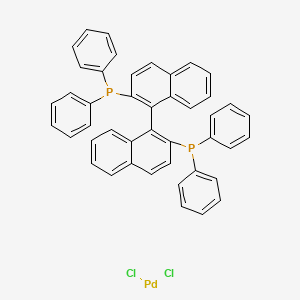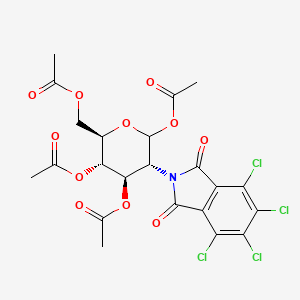![molecular formula C₃₃H₃₄N₂O₇ B1142198 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo CAS No. 83686-34-4](/img/new.no-structure.jpg)
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo is a complex organic compound featuring a pyrazole ring fused with a ribofuranosyl moiety. This compound is notable for its intricate structure, which includes protective groups such as triphenylmethyl and isopropylidene. These groups are often used in synthetic chemistry to protect reactive sites during multi-step synthesis processes.
準備方法
The synthesis of 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo typically involves several steps:
Formation of the Ribofuranosyl Moiety: The ribofuranosyl part of the molecule is synthesized first, often starting from D-ribose. The hydroxyl groups are protected using triphenylmethyl and isopropylidene groups to prevent unwanted reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed through a series of reactions involving hydrazine derivatives and carbonyl compounds.
Coupling Reaction: The ribofuranosyl moiety is coupled with the pyrazole ring under specific conditions to form the final compound.
化学反応の分析
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The protected hydroxyl groups can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to allow for further substitution reactions.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antiviral and anticancer drugs.
Industry: Its protective groups make it valuable in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The triphenylmethyl and isopropylidene groups help stabilize the molecule, allowing it to maintain its activity under different conditions.
類似化合物との比較
Similar compounds include other ribofuranosyl derivatives and pyrazole-based molecules. Compared to these, 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo is unique due to its specific protective groups and the combination of the ribofuranosyl and pyrazole moieties. This uniqueness makes it particularly useful in specialized synthetic and research applications.
Conclusion
This compound is a complex and versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
83686-34-4 |
|---|---|
分子式 |
C₃₃H₃₄N₂O₇ |
分子量 |
570.63 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)




![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
